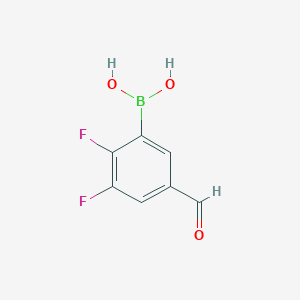

2,3-Difluoro-5-formylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

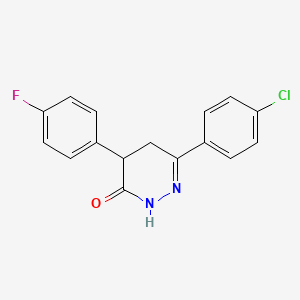

2,3-Difluoro-5-formylphenylboronic acid is a chemical compound with the empirical formula C7H5BF2O3 . It is used as a reactant for the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors, and for the preparation of boronate-based D-glucose sensors .

Synthesis Analysis

The synthesis of 2,3-Difluoro-5-formylphenylboronic acid can be achieved through various methods. One of the common methods involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of 2,3-Difluoro-5-formylphenylboronic acid is characterized by the presence of boronic acid and formyl groups attached to a phenyl ring, which also carries two fluorine atoms . The average mass of the molecule is 185.921 Da .Chemical Reactions Analysis

2,3-Difluoro-5-formylphenylboronic acid is often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like 2,3-Difluoro-5-formylphenylboronic acid) with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .Physical And Chemical Properties Analysis

2,3-Difluoro-5-formylphenylboronic acid is a solid compound that should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond forming processes due to its mild and functional group tolerant reaction conditions .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

The compound has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

Synthesis of o-Phenylphenols

The compound has been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

Preparation of Pyrazolopyrimidinamine Derivatives

The compound can be used in the preparation of pyrazolopyrimidinamine derivatives, which act as tyrosine and phosphinositide kinase inhibitors .

Development of Boronate Based D-Glucose Sensors

The compound can be used in the development of boronate based D-glucose sensors .

Mechanism of Action

Target of Action

The primary target of 2,3-Difluoro-5-formylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent, which is crucial for the success of this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki-Miyaura cross-coupling pathway, leading to the formation of carbon-carbon bonds . This pathway is widely applied in organic synthesis, contributing to the production of various complex organic compounds .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of complex organic compounds, which can have various applications in fields like medicinal chemistry and materials science .

Action Environment

The efficacy and stability of 2,3-Difluoro-5-formylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, which are generally mild and functional group tolerant, can impact the compound’s action . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign, which makes it suitable for use in various conditions .

Safety and Hazards

properties

IUPAC Name |

(2,3-difluoro-5-formylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-3,12-13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWQGLUQYKXBMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-formylphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)

![(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2500345.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)